

(-)-Hygrine: A Technical Guide to its Chemical Structure and Absolute Stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Hygrine

Cat. No.: B1206219

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

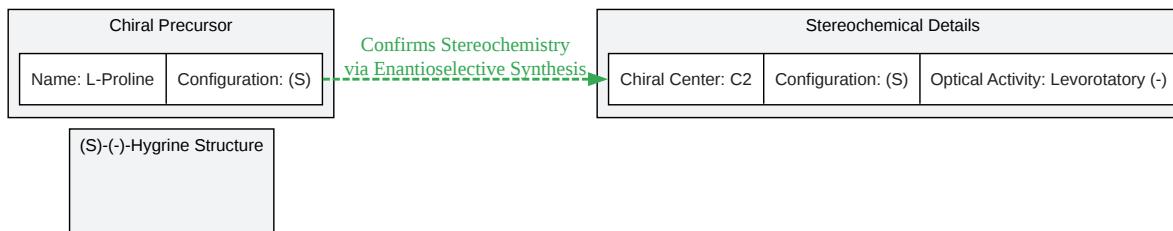
(-)-**Hygrine** is a naturally occurring pyrrolidine alkaloid found predominantly in the leaves of the coca plant (*Erythroxylum coca*). As a key biosynthetic precursor to the tropane alkaloids, including cocaine and hyoscyamine, its structure and stereochemistry are of significant interest in the fields of natural product chemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the chemical structure, absolute stereochemistry, and physicochemical properties of (-)-**Hygrine**. Detailed experimental protocols for its isolation from natural sources and a key enantioselective synthesis are provided, along with spectroscopic data for its characterization.

Chemical Structure and Nomenclature

(-)-**Hygrine** is a monosubstituted pyrrolidine derivative featuring an acetonyl side chain at the C-2 position. The pyrrolidine nitrogen is methylated, rendering it a tertiary amine.

- Molecular Formula: C₈H₁₅NO
- Systematic IUPAC Name: 1-[(2S)-1-methylpyrrolidin-2-yl]propan-2-one
- Common Names: **(-)-Hygrine**, I-Hygrine
- Class: Pyrrolidine Alkaloid

The structure consists of two main components:


- A saturated five-membered nitrogen-containing heterocycle: the N-methylpyrrolidine ring.
- A three-carbon ketone side chain: the acetonyl group (propan-2-one).

The linkage between these two units is a carbon-carbon bond between the C-2 of the pyrrolidine ring and the C-1 of the propanone chain.

Absolute Stereochemistry

The stereochemistry of hygrine is defined by a single chiral center at the C-2 position of the pyrrolidine ring. The naturally occurring levorotatory isomer, **(-)-Hygrine**, possesses the (S)-configuration. Its enantiomer, (+)-Hygrine, has the (R)-configuration.[1]

The absolute (S)-configuration of **(-)-Hygrine** has been unequivocally established through its enantioselective synthesis from a chiral precursor of known stereochemistry, L-proline, which has an (S)-configuration.[2][3] Syntheses starting from L-proline yield the levorotatory enantiomer, thereby confirming the S-configuration for **(-)-Hygrine**.

[Click to download full resolution via product page](#)

Caption: Logical relationship confirming the (S)-stereochemistry of **(-)-Hygrine**.

Physicochemical and Spectroscopic Data

The properties of **(-)-Hygrine** are summarized below. Spectroscopic data is crucial for its identification and characterization in both isolated and synthetic samples.

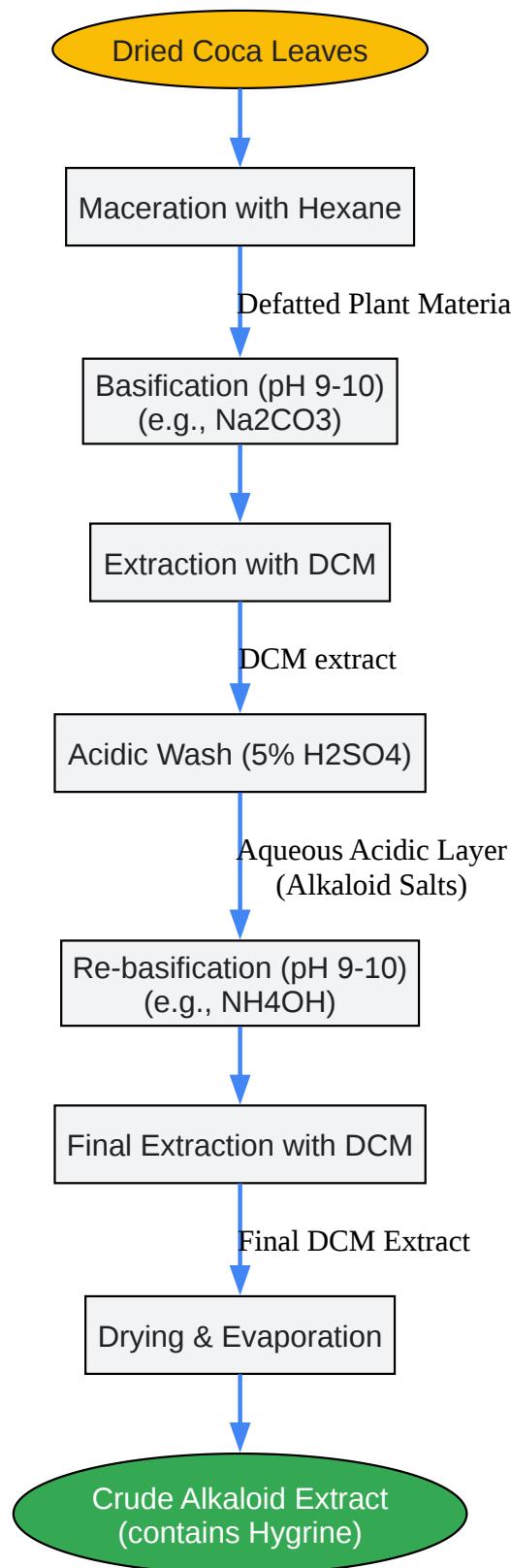
Table 1: Physicochemical and Spectroscopic Properties of Hygrine

Property	Value	Reference(s)
Molecular Weight	141.21 g/mol	[1]
Appearance	Thick, yellow oil with a pungent odor	[4]
Boiling Point	193-195 °C	[5]
Optical Rotation	While known to be levorotatory, a precise value for enantiomerically pure (-)-Hygrine is not consistently reported in the literature. Natural samples show slight levorotation.	
¹³ C NMR (CDCl ₃) δ (ppm)	209.0 (C=O), 66.8 (C2), 57.2 (C5), 48.9 (CH ₂ -CO), 40.5 (N-CH ₃), 30.6 (C3), 21.9 (C4), 21.5 (CO-CH ₃)	
Mass Spectrometry (EI)	Key fragments (m/z): 141 (M+), 98, 84 (base peak), 70, 42	

Experimental Protocols

Isolation from Natural Sources (Erythroxylum coca)

Hygrine is typically isolated from coca leaves as part of a total alkaloid extraction. The following protocol is a generalized acid-base extraction method.


Objective: To extract a crude mixture of alkaloids, including hygrine, from dried coca leaf material.

Methodology:

- Maceration & Defatting:
 - Dried, powdered coca leaves (100 g) are first macerated with a non-polar solvent like n-hexane (500 mL) for 24-48 hours. This step removes fats, waxes, and other lipophilic, non-alkaloidal compounds.
 - The plant material is filtered, and the hexane extract is discarded. The defatted plant material is air-dried.
- Alkaloid Liberation (Basification):
 - The defatted plant material is placed in a flask and moistened with a dilute basic solution, such as 10% sodium carbonate or ammonium hydroxide solution, until a pH of 9-10 is achieved. This converts the alkaloid salts present in the plant into their free base form, which is soluble in organic solvents.
- Solvent Extraction:
 - The basified plant material is then extracted with a moderately polar organic solvent like dichloromethane (DCM) or diethyl ether (3 x 300 mL). The mixture is agitated for several hours to ensure complete extraction.
 - The organic layers are combined.
- Acidic Wash (Salt Formation):
 - The combined organic extract is transferred to a separatory funnel and washed with dilute sulfuric acid (e.g., 5% H_2SO_4 , 3 x 100 mL). The alkaloids, being basic, move from the organic layer into the acidic aqueous layer as water-soluble sulfate salts.
 - The organic layer is discarded.
- Recovery of Crude Alkaloids:
 - The acidic aqueous solution is again basified to pH 9-10 with a strong base (e.g., concentrated NH_4OH). This liberates the free-base alkaloids, which often precipitate or

form an oily layer.

- The aqueous layer is re-extracted with fresh DCM (3 x 100 mL).
- The combined DCM extracts are dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and the solvent is removed under reduced pressure (rotary evaporation) to yield a crude alkaloid extract containing hygrine.
- Purification (Optional):
 - Further purification of hygrine from the crude mixture requires chromatographic techniques, such as column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

[Click to download full resolution via product page](#)

Caption: General workflow for the isolation of crude alkaloids from coca leaves.

Enantioselective Synthesis of (-)-Hygrine from L-Proline

This synthesis confirms the absolute stereochemistry of **(-)-Hygrine** and provides a route to enantiomerically pure material for research. The following protocol is based on the strategy involving a Wittig reaction followed by a Wacker oxidation.[\[2\]](#)

Objective: To synthesize **(S)-(-)-Hygrine** from L-proline.

Methodology: This is a multi-step synthesis. A representative key transformation is detailed below.

Step 1: Synthesis of N-Cbz-L-prolinal from N-Cbz-L-proline

- N-Cbz-L-proline is reduced to the corresponding alcohol, N-Cbz-L-prolinol, using a reducing agent like borane-tetrahydrofuran complex ($\text{BH}_3\cdot\text{THF}$).
- The resulting alcohol is then oxidized to the aldehyde, N-Cbz-L-prolinal, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol.

Step 2: Wittig Olefination

- A solution of methyltriphenylphosphonium bromide in dry THF is treated with a strong base (e.g., n-butyllithium) at 0 °C to generate the corresponding ylide.
- A solution of N-Cbz-L-prolinal in dry THF is added dropwise to the ylide solution at 0 °C.
- The reaction is stirred for several hours, allowing the formation of the terminal alkene, (S)-N-Cbz-2-allylpyrrolidine. The reaction is quenched with water and the product is extracted with an organic solvent.

Step 3: Wacker Oxidation

- The alkene from the previous step is dissolved in an aqueous solvent mixture (e.g., DMF/water).
- Palladium(II) chloride (PdCl_2 , catalytic amount) and copper(II) chloride (CuCl_2 , co-oxidant) are added.

- The mixture is stirred under an oxygen atmosphere (balloon) at room temperature for 24-48 hours. The CuCl₂ reoxidizes the Pd(0) back to Pd(II), allowing the use of a catalytic amount of the precious metal.
- The reaction yields the methyl ketone, (S)-1-(N-Cbz-pyrrolidin-2-yl)propan-2-one.

Step 4: Deprotection and N-Methylation

- The Cbz protecting group is removed via catalytic hydrogenation (H₂ over Pd/C).
- The resulting secondary amine is N-methylated using formaldehyde and a reducing agent like sodium cyanoborohydride (reductive amination) or formic acid (Eschweiler-Clarke reaction) to yield the final product, (S)-(-)-**Hygrine**.
- The final product is purified by column chromatography.

Conclusion

(-)-**Hygrine** is a structurally simple yet stereochemically important pyrrolidine alkaloid. Its absolute configuration is firmly established as (S) through stereospecific synthesis from L-proline. The methodologies for its isolation and synthesis, along with comprehensive spectroscopic data, provide researchers with the necessary tools to identify, quantify, and utilize this compound in further studies, particularly those investigating the intricate biosynthetic pathways of tropane alkaloids and the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of (-)-hygrine, (-)-norhygrine, (-)-pseudohygrine and (-)-hygroline via Nef reaction [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]

- 4. Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- To cite this document: BenchChem. [(-)-Hygrine: A Technical Guide to its Chemical Structure and Absolute Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1206219#chemical-structure-and-absolute-stereochemistry-of-hygrine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com